![molecular formula C8H9ClIN3O B1434191 4-(3-Chloro-5-iodopyrazin-2-yl)morpholine CAS No. 1704064-39-0](/img/structure/B1434191.png)
4-(3-Chloro-5-iodopyrazin-2-yl)morpholine
Overview
Description
“4-(3-Chloro-5-iodopyrazin-2-yl)morpholine” is a chemical compound with the molecular formula C8H9ClIN3O and a molecular weight of 325.53 g/mol . It is used in pharmaceutical testing .
Synthesis Analysis
The synthesis of morpholines, including “this compound”, often starts from 1,2-amino alcohols and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides . Various mono-, di-, and trisubstituted morpholines, spiro morpholines, and ring-fused morpholines, as well as morpholine homologs were synthesized in good to excellent yields by a single methodology under similar reaction conditions .
Molecular Structure Analysis
The molecular structure of morpholine, a six-membered aliphatic heterocyclic compound, has been studied using infrared plus vacuum ultraviolet (IR/VUV) single photon “soft” ionization spectroscopy . Theoretical calculations revealed that the structures containing equatorial-chair and axial-chair conformations were the most stable conformers in the gas phase .
Chemical Reactions Analysis
Morpholines, including “this compound”, are frequently found in biologically active molecules and pharmaceuticals . They are synthesized from 1,2-amino alcohols and related compounds . A number of interesting cases of heterocyclization of amino alcohols and their derivatives into morpholines and morpholinones using solid-phase synthesis were reported .
Scientific Research Applications
Synthesis and Biological Activity
4-(3-Chloro-5-iodopyrazin-2-yl)morpholine is a chemical compound with potential applications in the synthesis of biologically active molecules. It has been utilized in the development of various derivatives with significant biological activities. For instance, the compound has been involved in the synthesis of 3-amino- and 5-aminopyrazoles, which demonstrated strong anticonvulsant effects, particularly in the Maximal Electroshock Seizure (MES) test, highlighting its potential in epilepsy treatment research (Hans‐Joachim Lankau et al., 1999). Furthermore, its derivatives, synthesized through selective Suzuki-Miyaura cross-coupling reactions, have shown promise as intermediates of potential PI3K inhibitors, suggesting applications in cancer therapy research (Yanhong Chen, Chunhao Yang, Yuyuan Xie, 2009).
Chemical Synthesis and Characterization
The compound also plays a crucial role in the chemical synthesis and characterization of novel molecules. It has been involved in the preparation of hydrochloric acid salts of 3-(morpholin-4-yl)propionic acid, which are key intermediates for synthesizing biologically active heterocyclic compounds. These intermediates are essential for developing new drugs and understanding their mechanisms of action (L. Mazur, M. Pitucha, Z. Rzączyńska, 2007).
Potential in Drug Development
Additionally, the structure and reactivity of this compound derivatives have been explored for their potential in drug development. For example, the synthesis and biological evaluation of specific derivatives as molluscicidal agents indicate their potential in developing environmentally friendly pesticides. These studies also involve detailed X-ray analysis to understand the molecular geometry, which is crucial for designing more effective compounds (Duan et al., 2014).
Antimicrobial and Antioxidant Activities
Research has also been conducted on the synthesis, characterization, and biological activity evaluation of derivatives, revealing significant antimicrobial and antioxidant activities. These findings are crucial for the development of new therapeutic agents with potential applications in treating infections and oxidative stress-related diseases (Mamatha S.V et al., 2019).
properties
IUPAC Name |
4-(3-chloro-5-iodopyrazin-2-yl)morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClIN3O/c9-7-8(11-5-6(10)12-7)13-1-3-14-4-2-13/h5H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHDRDVSYKIMIGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(N=C2Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClIN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.